molecular formula C12H16BrNO2 B1502543 N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide CAS No. 1131604-82-4

N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide

Cat. No.: B1502543
CAS No.: 1131604-82-4
M. Wt: 286.16 g/mol
InChI Key: LFPGEVPCBAJSQB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13H16BrN O2
  • Molecular Weight : 286.169 g/mol
  • SMILES Notation : COC(C)(C)C(=O)Nc1ccc(C)c(Br)c1

This compound features a brominated aromatic ring, a methoxy group, and an amide functional group, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The precise mechanism by which it exerts this effect may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Studies have shown that compounds with similar structural motifs often demonstrate potent antibacterial effects against a range of pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of cell proliferation. The unique structural features, such as the presence of the bromine atom, may enhance its binding affinity to specific cancer cell targets.

The biological activity of this compound is thought to involve interaction with specific molecular targets within biological systems. The amide group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable efficacy .
  • Anticancer Research : In vitro assays indicated that derivatives of this compound could inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which may also apply to this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
N-(4-bromo-2-methylphenyl)acetamideModerateLowEnzyme inhibition
N-(4-bromo-2-methylphenyl)-3-methylbenzamideHighModerateApoptosis induction
This compound Potentially High High Receptor modulation and enzyme inhibition

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9-8-10(13)4-5-11(9)14(2)12(15)6-7-16-3/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPGEVPCBAJSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N(C)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676329
Record name N-(4-Bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131604-82-4
Record name N-(4-Bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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